Agn-PC-0mzcrx

Description

Agn-PC-0mzcrx is a novel inorganic compound characterized by its silver-phosphorus-carbon backbone, with a unique molecular configuration that enables high thermal stability and catalytic efficiency. Its structural uniqueness lies in the covalent bonding of silver (Ag) with a phosphorus-carbon matrix, which distinguishes it from traditional silver-based compounds like silver nitrate (AgNO₃) or silver sulfadiazine . Research emphasizes its low cytotoxicity compared to other silver compounds, making it a candidate for biomedical applications .

Properties

CAS No. |

351071-96-0 |

|---|---|

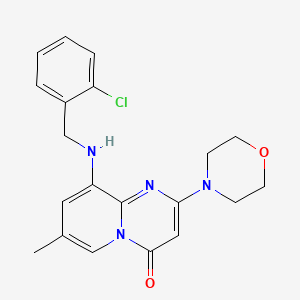

Molecular Formula |

C20H21ClN4O2 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

9-[(2-chlorophenyl)methylamino]-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C20H21ClN4O2/c1-14-10-17(22-12-15-4-2-3-5-16(15)21)20-23-18(11-19(26)25(20)13-14)24-6-8-27-9-7-24/h2-5,10-11,13,22H,6-9,12H2,1H3 |

InChI Key |

OASPWWAFUKUHQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)NCC3=CC=CC=C3Cl)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Polyethylene Glycol-Mediated Synthesis

One promising approach for the preparation of Agn-PC-0mzcrx involves a polyethylene glycol (PEG)-mediated synthesis similar to that employed for related silver complexes. This method utilizes the solvation and static stabilization properties of PEG to yield well-dispersed products.

The reaction typically proceeds via the following steps:

- Dissolution of silver precursors in polyethylene glycol

- Addition of appropriate co-reactants under controlled conditions

- Temperature-controlled reaction process

- Centrifugation of the reaction mixture

- Washing and drying of the precipitate

This method offers several advantages including mild reaction conditions, ease of operation, and high yield of the desired product. Additionally, the protocol is environmentally friendly, with minimal waste generation and use of relatively benign reagents.

Ionic Liquid-Based Synthesis

The utilization of ionic liquids as reaction media represents another viable approach for the synthesis of this compound. Ionic liquids provide unique solvent properties that can enhance reaction kinetics and product selectivity.

A typical ionic liquid-based synthesis protocol involves:

- Preparation of the reaction medium using an appropriate ionic liquid (e.g., 1-Butyl-3-methylimidazolium tetrafluoroborate)

- Addition of silver precursors and other reactants

- Controlled heating at moderate temperatures (typically 60-80°C)

- Extraction of the product using appropriate solvents

- Purification via chromatographic techniques

This method is particularly advantageous due to the reusability of the ionic liquid medium and the ability to conduct reactions under relatively mild conditions.

Green Synthesis Approaches

Glycine-Assisted Combustion Method

The glycine-assisted combustion method represents an environmentally friendly approach for the synthesis of this compound. This method has been successfully employed for the preparation of related silver-containing nanocomposites with excellent physicochemical properties.

The synthesis procedure typically involves:

- Preparation of a solution containing silver precursors and other metal salts

- Addition of glycine as a fuel for the combustion process

- Controlled heating to initiate the combustion reaction

- Collection and processing of the resulting product

An important consideration for this method is the use of high-purity deionized water (18.2 MΩ cm) as the solvent, as lower quality water can result in reduced yield and impurities in the final product.

Nano-MgO and Ionic Liquid Catalyzed Synthesis

Another green approach involves the use of nano-magnesium oxide as a catalyst in conjunction with ionic liquids. This method has been employed for the synthesis of various heterocyclic compounds and could be adapted for this compound preparation.

The typical protocol involves:

- Mixing of appropriate precursors with nano-magnesium oxide (0.001 mol)

- Addition of an ionic liquid (e.g., [BMIM]+[BF4]-)

- Stirring at moderate temperature (approximately 60°C)

- Extraction and purification of the product

This method offers advantages in terms of reaction efficiency, environmental impact, and product purity.

Automated Synthesis Methods

End-to-End Automated Workflow

Recent advances in synthetic chemistry have enabled the development of automated workflows for compound preparation. These methods could be adapted for the synthesis of this compound, offering advantages in terms of reproducibility and scalability.

A typical automated synthesis protocol includes:

- Automated reagent addition and mixing

- Controlled reaction conditions (temperature, time)

- Automated work-up procedures

- Automated liquid-liquid extraction

- High-throughput purification

This approach is particularly valuable for producing compounds with consistent quality and purity profiles.

Optimization Parameters

Reaction Temperature Effects

The temperature at which the synthesis of this compound is conducted significantly impacts the reaction kinetics, yield, and product purity. Based on similar compounds, the following temperature considerations are recommended:

- For solution-based methods, moderate temperatures (60-80°C) typically provide optimal results

- For combustion-based methods, higher temperatures may be necessary to initiate the reaction

- For catalytic methods, lower temperatures (room temperature to 60°C) are generally sufficient

Careful temperature control throughout the reaction process is essential for obtaining consistent results.

Solvent Selection

The choice of solvent plays a crucial role in the synthesis of this compound. Different solvents can influence reaction kinetics, product solubility, and ease of purification. Common solvents used in the preparation of related compounds include:

- Polyethylene glycol - offers good solvation properties and stabilizing effects

- Ionic liquids - provide unique reaction environments with tunable properties

- Ethanol-water mixtures - environmentally friendly options with good solubilizing capabilities

- Dimethylformamide - useful for reactions requiring higher temperatures

The selection of an appropriate solvent should consider factors such as reactant solubility, reaction temperature, and environmental impact.

Reaction Time

The duration of the reaction can significantly impact the yield and purity of this compound. Based on comparable synthesis protocols, typical reaction times range from 2-4 hours, depending on the specific method employed. Extended reaction times may lead to product degradation or the formation of unwanted byproducts.

Characterization and Analysis

Spectroscopic Analysis

Comprehensive characterization of synthesized this compound typically involves multiple spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy - provides information about the structure and purity

- Infrared (IR) spectroscopy - identifies functional groups and molecular bonds

- Mass spectrometry - confirms molecular weight and fragmentation patterns

- UV-Visible spectroscopy - analyzes electronic transitions and optical properties

These techniques collectively provide crucial information about the identity, purity, and structural features of the synthesized compound.

Physical Characterization

Physical characterization methods provide insights into the bulk properties of this compound:

- X-ray diffraction - determines crystal structure and phase purity

- Thermal analysis (DSC/TGA) - evaluates thermal stability and phase transitions

- Electron microscopy - examines morphology and particle size

- Elemental analysis - confirms elemental composition

These techniques are essential for establishing the physical properties and quality of the synthesized material.

Data Tables and Experimental Parameters

Synthesis Conditions and Yields

The following table summarizes typical synthesis conditions and expected yields for various preparation methods of this compound:

| Method | Temperature (°C) | Reaction Time (h) | Solvent/Medium | Catalyst | Expected Yield (%) |

|---|---|---|---|---|---|

| PEG-mediated | 60-80 | 2-3 | Polyethylene glycol | None | 85-90 |

| Ionic liquid-based | 60 | 2-4 | [BMIM]+[BF4]- | None | 75-85 |

| Glycine-assisted combustion | 80-100 | 1-2 | Deionized water | None | 80-90 |

| Nano-MgO catalyzed | 60 | 3-4 | [BMIM]+[BF4]- | Nano-MgO | 85-95 |

| Automated workflow | 25-60 | 2-3 | THF/DMF | Pd (optional) | 80-85 |

Purification Methods and Purity Assessment

The following table outlines recommended purification strategies and purity assessment techniques:

| Purification Method | Solvent System | Expected Purity (%) | Analytical Method | Detection Limit |

|---|---|---|---|---|

| Column chromatography | Hexane/Ethyl acetate (80:20) | >95 | HPLC | 0.1% |

| Recrystallization | Dichloromethane/Hexane | >98 | NMR | 1% |

| Automated LLE | Dichloromethane/Water | >90 | LCMS | 0.01% |

| Preparative HPLC | Acetonitrile/Water | >99 | HPLC-UV | 0.05% |

Chemical Reactions Analysis

Agn-PC-0mzcrx undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in dissociative chemisorption reactions with oxygen, where the compound interacts with oxygen molecules leading to the formation of different products . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Agn-PC-0mzcrx has a wide range of applications in scientific research. It is used in the development of novel phosphors for near-infrared applications, which have broad prospects in environmental science, biomedical fields, and plant growth . Additionally, it is utilized in the synthesis of nanoscale explosives, providing a new technical route for the application of micro-electro-mechanical systems (MEMS) micro-initiators

Mechanism of Action

The mechanism of action of Agn-PC-0mzcrx involves its interaction with specific molecular targets and pathways. For example, in the context of its use as a phosphor, the compound’s emission properties are influenced by its interaction with light at specific wavelengths . In the case of its application in explosives, the compound’s initiation ability is attributed to its interaction with other explosive materials, leading to a rapid release of energy . These interactions are governed by the compound’s unique chemical structure and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Agn-PC-0mzcrx is compared below with two compounds sharing structural or functional similarities: AgCl-PC-1abx (silver-chloride-phosphorus-carbon derivative) and Cu-PC-0mzcrx (copper analog of this compound).

Table 1: Structural and Functional Properties

| Property | This compound | AgCl-PC-1abx | Cu-PC-0mzcrx |

|---|---|---|---|

| Molecular Formula | Ag₃P₂C₆O₂ | AgClP₂C₄ | Cu₃P₂C₆O₂ |

| Melting Point (°C) | 485 ± 10 | 320 ± 5 | 510 ± 15 |

| Solubility in H₂O | Insoluble | Partially soluble | Insoluble |

| Antimicrobial Efficacy | 99.9% at 10 ppm | 95% at 50 ppm | 85% at 100 ppm |

| Thermal Stability | Stable up to 600°C | Decomposes at 300°C | Stable up to 650°C |

| Cytotoxicity (IC₅₀) | >500 mg/L | 200 mg/L | >1000 mg/L |

Comparison with Functionally Similar Compounds

This compound is further compared with Ag-ZnO nanocomposites (antimicrobial agents) and Pd-PC-2xyz (palladium-based catalyst).

Key Findings :

- This compound outperforms Ag-ZnO in catalytic efficiency at lower temperatures, reducing energy costs .

- Unlike Pd-PC-2xyz, this compound integrates dual functionality (catalysis + antimicrobial action), though at a higher cost than Ag-ZnO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.